

Introduction: The Significance of Chirality and Form in Lysine Applications

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Compound of Interest

Compound Name: *Lysine dihydrochloride, D-*

Cat. No.: *B608769*

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Lysine, an essential amino acid, is a fundamental building block of proteins and plays a crucial role in various biological processes. It possesses a chiral center at the α -carbon, leading to two stereoisomers: L-lysine, the naturally occurring form found in proteins, and D-lysine, its non-proteinogenic enantiomer. While L-lysine is ubiquitous in biological systems, D-lysine offers unique properties that are leveraged in research and drug development. Its resistance to enzymatic degradation by common proteases makes it a valuable component in designing stable peptide-based therapeutics.[\[1\]](#)

This guide focuses specifically on D-Lysine dihydrochloride. Lysine has two amino groups—an α -amino group and an ϵ -amino group—both of which can be protonated. The dihydrochloride salt form indicates that both of these amino groups are protonated, forming a salt with two chloride counter-ions. This is distinct from the monohydrochloride form, where only one amino group is protonated.[\[2\]](#)[\[3\]](#) The dihydrochloride form is often preferred for its stability and high solubility in aqueous solutions.

Part 1: Core Chemical Identifiers and Properties

A precise understanding of a compound's identifiers and physicochemical properties is paramount for experimental design, reproducibility, and regulatory compliance.

Chemical Identification

It is critical to distinguish between the monohydrochloride and dihydrochloride forms of D-Lysine, as they have different CAS numbers and molecular weights.

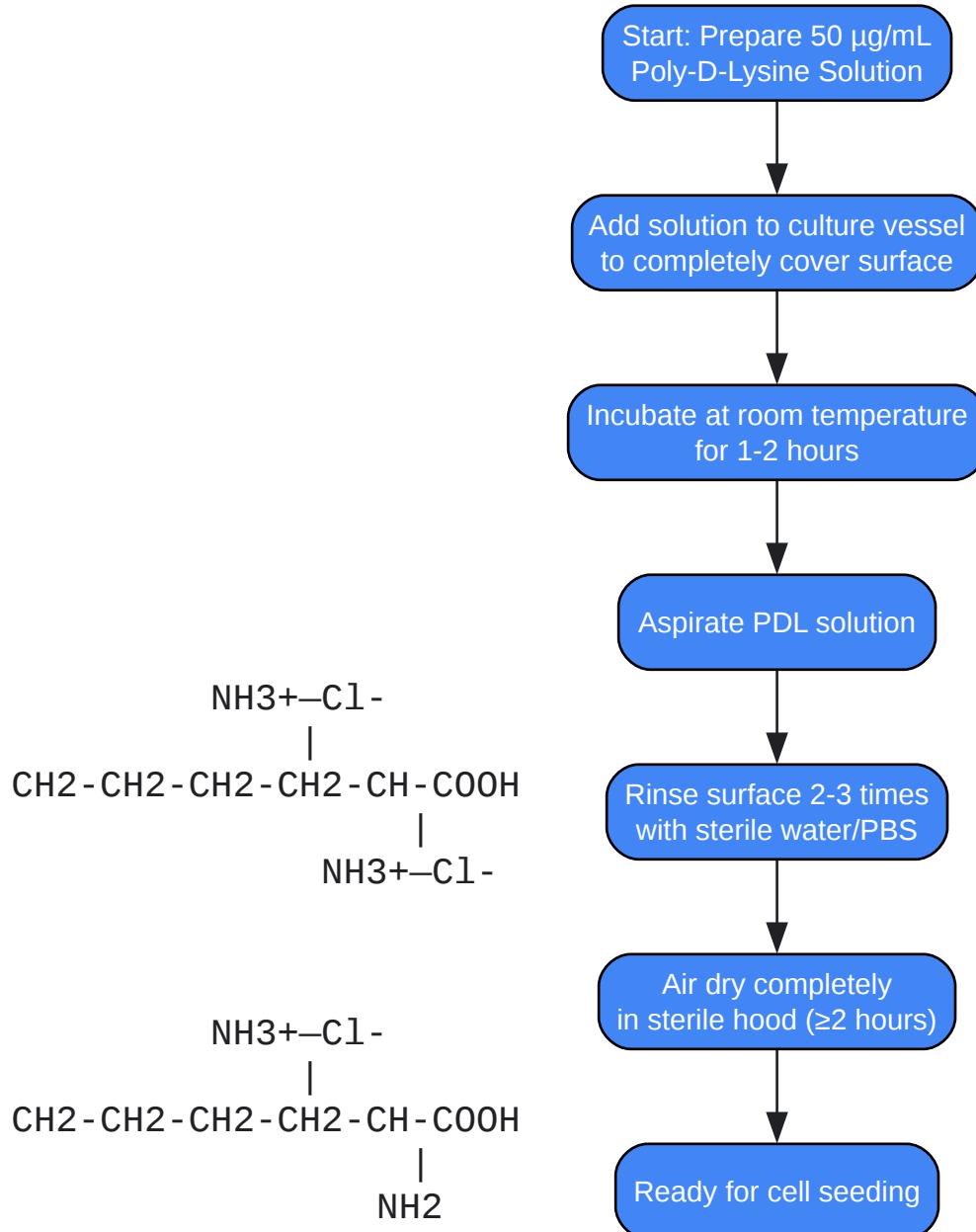
Identifier	D-Lysine Dihydrochloride	D-Lysine Monohydrochloride
CAS Number	10303-72-7[3][4][5][6][7][8]	7274-88-6[2]
Molecular Formula	C ₆ H ₁₆ Cl ₂ N ₂ O ₂ [5][8]	C ₆ H ₁₅ CIN ₂ O ₂ [2]
Molecular Weight	219.11 g/mol [5][8]	182.65 g/mol [2]
IUPAC Name	(2R)-2,6-diaminohexanoic acid;dihydrochloride[9]	(2R)-2,6-diaminohexanoic acid;hydrochloride[2]
Synonyms	H-D-Lys-OH·2HCl, D-Lysine, dihydrochloride	D-Lysine monohydrochloride, H-D-Lys-OH·HCl
InChI Key	JBBURJFZIMRPCZ-ZJIMSODOSA-N[9]	BVHLGVCQOALMSV-NUBCRITNSA-N[2]
SMILES	C(CCN)CN.Cl.Cl[9]	C(CCN)CN.Cl[2]

Physicochemical Properties

The properties of D-Lysine dihydrochloride dictate its handling, storage, and application.

Property	Value	Source
Appearance	White to off-white crystalline powder	[2][10]
Melting Point	266 °C (decomposes)	[11]
Solubility	Highly soluble in water	[10]
Storage	Store at room temperature in a dry, well-ventilated place. It is hygroscopic.	[10][12]

The structural difference between the mono- and dihydrochloride forms is illustrated below. The presence of two protonated amine groups in the dihydrochloride form enhances its solubility in water and influences the pH of the resulting solution.

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Caption: Workflow for coating cultureware with Poly-D-Lysine.

Application 2: Solid-Phase Peptide Synthesis (SPPS)

D-amino acids, including D-lysine, are incorporated into synthetic peptides to bestow specific properties not achievable with their L-counterparts.

Expertise & Experience (The "Why"): The primary motivation for incorporating D-lysine into a peptide sequence is to increase its stability against proteolytic degradation. [1] Most proteases are stereospecific and recognize only L-amino acid residues. A peptide containing D-lysine at a potential cleavage site will resist enzymatic breakdown, thereby increasing its *in vivo* half-life—a highly desirable trait for therapeutic peptides. Furthermore, introducing a D-amino acid can dramatically alter the peptide's secondary structure (e.g., disrupting α -helices or β -sheets), which can be used to fine-tune its binding affinity and selectivity for a specific target. [1]

Trustworthiness (Self-Validating Protocol): The successful incorporation of D-lysine is validated through mass spectrometry of the final peptide, which will confirm the correct molecular weight. The enhanced stability can be confirmed via *in vitro* protease resistance assays, where the D-lysine-containing peptide is incubated with a protease like trypsin and its degradation is monitored over time by HPLC, compared to an all-L-amino acid control peptide.

Authoritative Grounding (General Workflow): The synthesis of peptides containing D-lysine follows the standard principles of solid-phase peptide synthesis (SPPS), most commonly using Fmoc chemistry.

General Protocol Outline: Incorporating D-Lysine via Fmoc-SPPS

- Resin Selection: Choose a suitable solid support (e.g., Rink Amide resin for a C-terminal amide).
- First Amino Acid Coupling: Couple the first C-terminal Fmoc-protected amino acid to the resin.
- Deprotection: Remove the N-terminal Fmoc group using a piperidine solution to expose the free amine.
- D-Lysine Coupling:
 - Activate the carboxyl group of the appropriately side-chain-protected Fmoc-D-Lys(Boc)-OH using a coupling reagent (e.g., HBTU, HATU). The Boc group protects the ϵ -amino group of the lysine side chain. [13] * Add the activated D-lysine derivative to the resin to form the peptide bond.
 - Causality Note: Side-chain protection (with Boc in this case) is essential to prevent branching and unwanted side reactions during synthesis. [13]
- Chain Elongation: Repeat

the deprotection and coupling steps for each subsequent amino acid in the sequence.

- Cleavage and Deprotection: Once the sequence is complete, treat the resin with a strong acid cocktail (e.g., containing trifluoroacetic acid, TFA) to cleave the peptide from the resin and remove the side-chain protecting groups (including the Boc group on D-lysine).
- Purification and Analysis: Purify the crude peptide using reverse-phase HPLC and verify its identity and purity by mass spectrometry and analytical HPLC.

Part 3: Safety, Handling, and Analysis

Safety and Handling: D-Lysine dihydrochloride is generally considered a low-hazard substance but should be handled in accordance with good laboratory practice. [14]* **Personal Protective Equipment (PPE):** Wear safety glasses, gloves, and a lab coat. [12]* **Handling:** Avoid creating dust. Use in a well-ventilated area. [15]* **Storage:** Keep the container tightly closed in a dry, cool place to prevent moisture absorption. [10] **Analytical Methods:** The identity and purity of D-Lysine dihydrochloride can be confirmed using several standard analytical techniques.

- **High-Performance Liquid Chromatography (HPLC):** HPLC, particularly with a chiral column, can be used to determine enantiomeric purity. Reverse-phase HPLC with UV detection is also used for quantification. [16][17]* **Thin-Layer Chromatography (TLC):** A simple method for assessing purity by comparing the R_f value of the sample to a known standard. [18]* **Infrared (IR) Spectroscopy:** Can confirm the presence of key functional groups (amines, carboxylic acid).
- **Specific Rotation:** As a chiral molecule, D-lysine will rotate plane-polarized light in a specific direction, which can be measured with a polarimeter to confirm its stereochemical identity.

Conclusion

D-Lysine dihydrochloride is more than just an isomer of a common amino acid; it is a specialized chemical tool that enables significant advances in cell biology and therapeutic peptide design. Its utility in creating stable, positively charged surfaces for cell culture is indispensable for many researchers. In drug development, its incorporation into peptides provides a rational strategy to enhance proteolytic stability and modulate biological activity. A thorough understanding of its chemical identifiers, properties, and the causality behind its

application protocols, as outlined in this guide, is essential for its effective and reliable use in the laboratory.

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